Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate
Overview
Description
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its indole core, which is substituted with an amino group at the 2-position, a cyano group at the 6-position, and an ethyl ester group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-cyano-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-nitrobenzaldehyde with ethyl cyanoacetate to form an intermediate, which is then cyclized to produce the indole core. The nitro group is subsequently reduced to an amino group, and the final product is obtained through esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-cyano-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1H-indole-3-carboxylate: Lacks the cyano group at the 6-position.
Ethyl 6-cyano-1H-indole-3-carboxylate: Lacks the amino group at the 2-position.
Methyl 2-amino-6-cyano-1H-indole-3-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both the amino and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the indole core makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-amino-6-cyano-1H-indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)10-8-4-3-7(6-13)5-9(8)15-11(10)14/h3-5,15H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDUXSLZYACSNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CC(=C2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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